molecular formula C7H5N3O7 B1615064 2,4,6-Trinitrobenzyl alcohol CAS No. 24577-68-2

2,4,6-Trinitrobenzyl alcohol

Cat. No.: B1615064
CAS No.: 24577-68-2
M. Wt: 243.13 g/mol
InChI Key: IFNVWRBEJGYFNL-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobenzyl alcohol is an organic compound with the molecular formula C7H5N3O7. It is a derivative of benzyl alcohol where three nitro groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its explosive properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrobenzyl alcohol can be synthesized through the nitration of benzyl alcohol. The nitration process involves the introduction of nitro groups into the benzene ring of benzyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trinitrobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,4,6-Trinitrobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of 2,4,6-Trinitrobenzylamine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 2,4,6-Trinitrobenzaldehyde.

    Reduction: 2,4,6-Trinitrobenzylamine.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trinitrobenzyl alcohol has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other nitroaromatic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the manufacture of explosives and as an intermediate in the production of dyes and pigments.

Comparison with Similar Compounds

    2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro group substitutions but with a methyl group instead of a hydroxyl group.

    2,4,6-Trinitrobenzoic acid: Another nitroaromatic compound with a carboxyl group instead of a hydroxyl group.

Comparison:

    2,4,6-Trinitrobenzyl alcohol vs. 2,4,6-Trinitrotoluene: Both compounds have similar explosive properties, but this compound has a hydroxyl group, making it more reactive in certain chemical reactions.

    This compound vs. 2,4,6-Trinitrobenzoic acid: The presence of a hydroxyl group in this compound makes it more soluble in organic solvents compared to 2,4,6-Trinitrobenzoic acid, which has a carboxyl group.

Properties

IUPAC Name

(2,4,6-trinitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNVWRBEJGYFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179316
Record name 2,4,6-Trinitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24577-68-2
Record name 2,4,6-Trinitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24577-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trinitrobenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trinitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trinitrobenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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